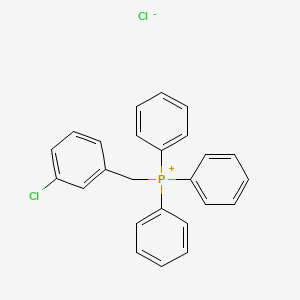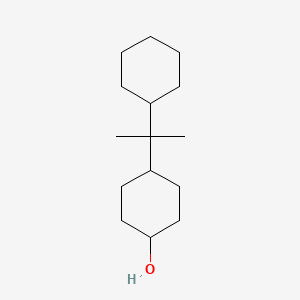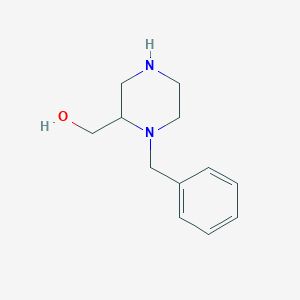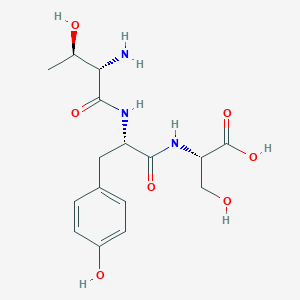
H-Thr-tyr-ser-OH
Vue d'ensemble
Description
“H-Thr-tyr-ser-OH” is a peptide sequence composed of three amino acids: Threonine (Thr), Tyrosine (Tyr), and Serine (Ser). This sequence could be part of a larger protein or peptide . It’s also worth noting that this peptide sequence could be a model peptide for the evaluation of analytical methods .
Synthesis Analysis
The synthesis of peptides like “H-Thr-tyr-ser-OH” often involves the use of coupling methods for the incorporation of Fmoc-protected amino acids . The efficiency of various coupling methods for the incorporation of the three monobenzyl phosphorodiester-protected derivatives, Fmoc- Tyr (PO3Bzl,H)-OH, Fmoc-Ser (PO3Bzl,H)-OH and Fmoc-Thr (PO3Bzl,H)-OH, was examined .
Molecular Structure Analysis
The molecular structure of “H-Thr-tyr-ser-OH” would be determined by the specific arrangement and bonding of its constituent amino acids. The molecular weight of a similar compound, H-Glu-Thr-Tyr-Ser-Lys-OH, is 854.71 . The molecular weight of “H-Thr-tyr-ser-OH” would likely be lower due to fewer amino acids .
Chemical Reactions Analysis
The chemical reactions involving “H-Thr-tyr-ser-OH” would likely involve the functional groups present in its constituent amino acids. For instance, the hydroxyl groups in Thr, Tyr, and Ser could undergo phosphorylation, a common post-translational modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Thr-tyr-ser-OH” would be influenced by the properties of its constituent amino acids. For instance, the presence of hydroxyl groups in Thr, Tyr, and Ser could influence its solubility and reactivity .
Applications De Recherche Scientifique
1. Protein Structure Refinement Using NOE Restraints
A study by Takeda et al. (2011) focused on developing NMR methods to monitor the hydrogen exchange rates of hydroxyl groups in serine (Ser) and threonine (Thr) residues, aiding in the identification of slowly exchanging polar side-chain protons in proteins. This facilitates the use of NOE restraints for refining protein structures, particularly for Ser/Thr residues with 13C, 2H-double labels at their β carbons. The study's significance lies in providing additional NOE restraints for protein structure refinement, contributing to defining the spatial positions of OH protons and hydrogen-bonding acceptor atoms (Takeda et al., 2011).
2. Hydrogen Bonding in Proteins
Vennelakanti et al. (2020) conducted a study on the balance of hydrogen bond donors and acceptors in proteins. They found that numerous amino acid sidechains containing functional groups, like the hydroxyls in Ser/Thr or Tyr, can act as either hydrogen bond acceptors or donors, forming simultaneous, ambifunctional hydrogen bond interactions. This research highlighted the distinct energetic benefits of these interactions in proteins and emphasized the importance of understanding the energetics of these hydrogen bonds for protein structure and function (Vennelakanti et al., 2020).
3. Interaction with Vanadyl Complexes
Ebel and Rehder (2006) explored the reaction of vanadyl sulfate with amino acids carrying OH groups, such as L-tyrosine (L-tyr), L-serine (L-ser), and L-threonine (L-thr), leading to the formation of various complexes. The OH groups in these amino acids were involved in hydrogen bonding, contributing to the formation of supramolecular networks. This study is relevant for understanding the interaction between oxovanadium(IV,V) and proteins with serine, threonine, or tyrosine at their reactive sites (Ebel & Rehder, 2006).
4. Docking for Rotatable OH Bonds of Amino Acids
Rumpl et al. (2008) presented a new concept in FlexX for determining torsion angles for OH-groups on the receptor side, focusing on amino acids like SER, THR, and TYR. This advancement provided a more realistic representation of the binding site in protein-ligand interactions, taking into account hydrogen bonds to neighboring residues and the ligand (Rumpl et al., 2008).
5. Spectroscopic and Theoretical Characterization
Kolev et al. (2007) conducted a spectroscopic and theoretical characterization of hydrogensquarates of dipeptide l-threonyl-l-serine (H-Thr-Ser-OH). They used solid-state linear-polarized IR-spectroscopy, NMR, ESI-MS, and HPLC with tandem masspectrometry methods. This research provided insights into the structural characteristics of these compounds, contributing to a deeper understanding of their properties and potential applications (Kolev et al., 2007).
Safety And Hazards
Orientations Futures
Future research on “H-Thr-tyr-ser-OH” and similar peptides could involve further exploration of their roles in biological processes, such as hormone-regulated plant growth and development . Additionally, the development of new methods for the synthesis and modification of such peptides could be a valuable area of study .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7/c1-8(21)13(17)15(24)18-11(6-9-2-4-10(22)5-3-9)14(23)19-12(7-20)16(25)26/h2-5,8,11-13,20-22H,6-7,17H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t8-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGARJWIQWPQM-YJRXYDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Thr-tyr-ser-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)
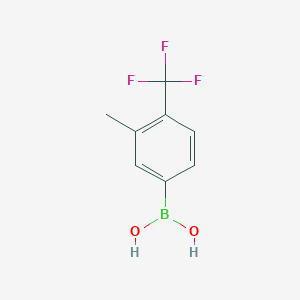
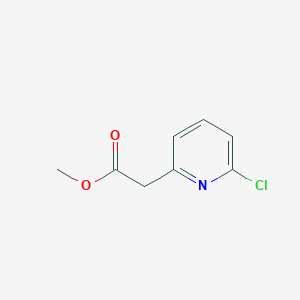
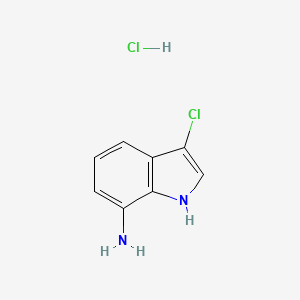
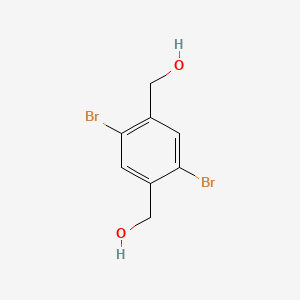
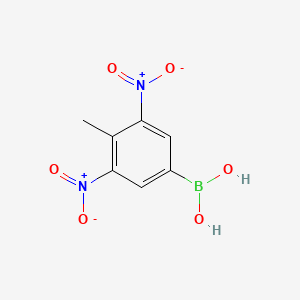
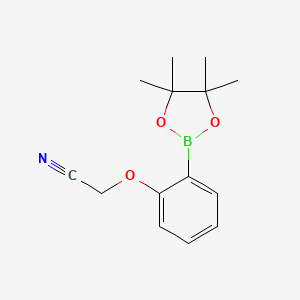
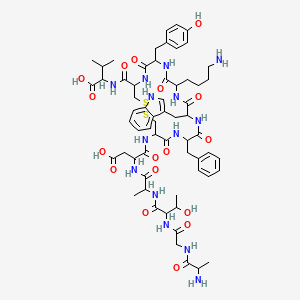
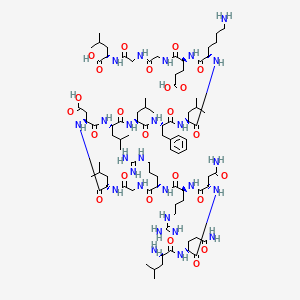
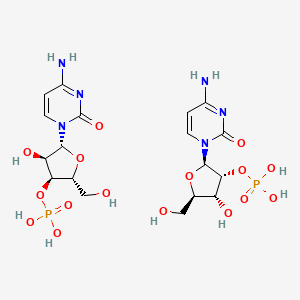
![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)
